N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
Overview
Description
N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a pyrazole ring, a pyridine ring, and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is formed through cyclization reactions.
Quinoline Ring Synthesis: The quinoline ring is synthesized separately, often through Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Coupling Reactions: The pyrazole and quinoline rings are then coupled using palladium-catalyzed cross-coupling reactions.
Final Assembly: The pyridine ring is introduced, and the final compound is assembled through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted pyridine and quinoline derivatives.
Scientific Research Applications
N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Research: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-PYRAZOL-3-YL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
- N-(DIMETHYL-1H-PYRAZOL-3-YL)-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
Uniqueness
N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is unique due to the presence of the 15-dimethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-13-4-5-18-16(10-13)17(12-19(23-18)15-6-8-22-9-7-15)21(27)24-20-11-14(2)26(3)25-20/h4-12H,1-3H3,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYCRXRURWGVDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NN(C(=C3)C)C)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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